Carfloglitazar

Description

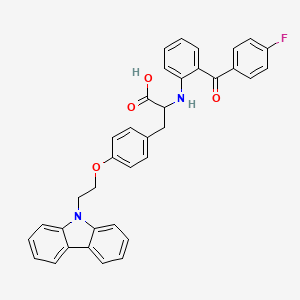

Structure

2D Structure

3D Structure

Properties

CAS No. |

2213406-75-6 |

|---|---|

Molecular Formula |

C36H29FN2O4 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid |

InChI |

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42) |

InChI Key |

QNLWMPLUWMWDMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pan-PPAR Agonist Carfloglitazar: A Deep Dive into its Mechanism of Action in Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfloglitazar, also known as Chiglitazar (B606645), is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to glycemic control and lipid regulation, addressing the core metabolic dysfunctions in T2DM. This technical guide synthesizes the current understanding of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction: The Role of PPARs in Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism.[2][3][4] The three PPAR isotypes, α, γ, and δ, have distinct tissue distributions and physiological functions:

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[4]

-

PPARγ: Highly expressed in adipose tissue, its activation enhances insulin (B600854) sensitivity, promotes adipocyte differentiation, and improves glucose uptake.[4][5]

-

PPARδ (or β): Ubiquitously expressed, its activation is involved in fatty acid oxidation and energy expenditure.[4]

By simultaneously activating all three isoforms, pan-PPAR agonists like this compound aim to provide a comprehensive therapeutic effect on the metabolic abnormalities characteristic of T2DM, including hyperglycemia, insulin resistance, and diabetic dyslipidemia.[4]

Mechanism of Action of this compound

This compound's therapeutic effects in T2DM stem from its ability to modulate the expression of numerous genes involved in glucose and lipid metabolism through the activation of PPARα, PPARγ, and PPARδ.

Signaling Pathway

Upon binding to this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This leads to a cascade of effects that collectively improve metabolic homeostasis.

Effects on Glucose Metabolism

This compound enhances insulin sensitivity and improves glycemic control through the activation of PPARγ and PPARα. This leads to:

-

Increased Glucose Uptake: Upregulation of glucose transporters, such as GLUT4, in skeletal muscle and adipose tissue.

-

Reduced Hepatic Glucose Production: Suppression of gluconeogenesis in the liver.

-

Improved Insulin Signaling: Potentiation of the insulin signaling cascade, potentially through the PI3K/Akt pathway.[6][7]

Effects on Lipid Metabolism

As a pan-PPAR agonist, this compound has a significant impact on lipid metabolism, primarily through the activation of PPARα. These effects include:

-

Triglyceride Reduction: Increased expression of lipoprotein lipase (B570770) (LPL) and apolipoprotein A5, and decreased expression of apolipoprotein C3, leading to enhanced catabolism of triglyceride-rich lipoproteins.

-

Increased HDL Cholesterol: Stimulation of apolipoprotein A1 and A2 synthesis.

-

Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation in the liver and muscle.

Preclinical and Clinical Evidence

The efficacy and safety of this compound have been evaluated in both preclinical models and human clinical trials.

Preclinical Studies

While specific preclinical data for this compound is not extensively published, studies on similar dual PPARα/γ agonists, such as Saroglitazar, provide valuable insights. In preclinical models, Saroglitazar demonstrated potent insulin-sensitizing and lipid-lowering effects.[8][9] For instance, in db/db mice, a model of type 2 diabetes, Saroglitazar treatment led to dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[8]

Table 1: Preclinical Efficacy of the Dual PPARα/γ Agonist Saroglitazar in db/db Mice

| Parameter | Dose (mg/kg) | % Reduction vs. Control |

| Serum Glucose | 3 | 64.6% |

| Serum Triglycerides | 3 | 54.9% |

| Free Fatty Acids | 3 | 56.1% |

| AUCglucose (OGTT) | 1 | 59% |

| Serum Insulin | 1 | 91% |

| Data from preclinical studies on Saroglitazar.[8] |

Clinical Trials

Multiple Phase III clinical trials have demonstrated the efficacy and safety of this compound in patients with T2DM.

Table 2: Summary of Key Efficacy Endpoints from a Phase 3 Trial of this compound (CMAP Trial)

| Endpoint | Placebo (n=202) | This compound 32 mg (n=167) | This compound 48 mg (n=166) |

| Change in HbA1c from Baseline at Week 24 | |||

| Mean Change | - | -0.87% (p < 0.0001 vs. placebo) | -1.05% (p < 0.0001 vs. placebo) |

| Data from a randomized, double-blind, placebo-controlled, phase 3 trial.[1] |

A pooled analysis of two Phase III trials further substantiated these findings, particularly in patients with metabolic syndrome (MetS) or insulin resistance (IR).[2][10]

Table 3: Pooled Analysis of this compound in T2DM Patients with Metabolic Syndrome or Insulin Resistance

| Subgroup | Treatment | Change in HbA1c from Baseline at Week 24 |

| Metabolic Syndrome | This compound 32 mg | -1.44% |

| This compound 48 mg | -1.68% | |

| Sitagliptin 100 mg | -1.37% | |

| Insulin Resistance | This compound 32 mg | -1.58% |

| This compound 48 mg | -1.56% | |

| Sitagliptin 100 mg | -1.26% | |

| Data from a pooled analysis of two randomized phase III clinical trials.[2][10] |

Experimental Protocols

Detailed experimental protocols for the clinical development of this compound are proprietary. However, based on published literature, the general methodologies can be outlined.

In Vitro PPAR Transactivation Assay

This assay is crucial for determining the agonist activity of a compound on the different PPAR isoforms.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by this compound.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

-

Transfection: Cells are co-transfected with:

-

An expression vector for the ligand-binding domain of a human PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist for 24-48 hours.

-

Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Phase III Clinical Trial Design

The clinical efficacy and safety of this compound were established through large-scale, multicenter, randomized, double-blind, placebo-controlled trials.

Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with T2DM.

General Protocol:

-

Patient Population: Adult patients with T2DM inadequately controlled with diet and exercise.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., this compound 32 mg, this compound 48 mg, or placebo) in a 1:1:1 ratio.[1]

-

Treatment: Patients receive the assigned treatment once daily for a specified duration (e.g., 24 weeks).

-

Endpoints:

-

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.[1]

-

Secondary Endpoints: Changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), lipid profiles (triglycerides, HDL-C, LDL-C), and safety assessments (adverse events, laboratory parameters, vital signs).

-

-

Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Conclusion

This compound represents a significant advancement in the management of T2DM. Its unique mechanism as a pan-PPAR agonist allows for a comprehensive approach to addressing the multifaceted metabolic dysregulation inherent in this disease. By improving insulin sensitivity, glycemic control, and lipid profiles, this compound offers a promising therapeutic option for patients with T2DM. Further research will continue to elucidate the full spectrum of its metabolic effects and long-term cardiovascular benefits.

References

- 1. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 5. PPAR agonist - Wikipedia [en.wikipedia.org]

- 6. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carvacrol protects against diabetes-induced hypercontractility in the aorta through activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiglitazar: A Pan-PPAR Agonist for Comprehensive Metabolic Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar (B606645) is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist, demonstrating a multi-faceted approach to the treatment of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin (B600854) resistance, hyperglycemia, and dyslipidemia.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—chiglitazar engages a broad spectrum of metabolic pathways, offering a more comprehensive therapeutic strategy than selective PPAR agonists.[1][3] This technical guide provides a detailed overview of chiglitazar's mechanism of action, summarizes key quantitative preclinical and clinical data, outlines relevant experimental protocols, and visually represents its complex signaling interactions.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that act as critical transcriptional regulators of glucose and lipid homeostasis.[4] The three PPAR isoforms (α, γ, and δ) have distinct tissue distributions and physiological functions, making them attractive targets for therapeutic intervention in metabolic diseases.[4][5]

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates fatty acid transport and oxidation, leading to reductions in circulating triglycerides.[6][7]

-

PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis, insulin sensitivity, and glucose metabolism.[8][9][10]

-

PPARδ is expressed ubiquitously and plays a role in enhancing fatty acid oxidation and improving lipid profiles, particularly in skeletal muscle and adipose tissue.[2][5]

Chiglitazar's pan-agonist activity allows for the simultaneous modulation of these three pathways, aiming for a balanced and potent effect on overall metabolic health with a potentially favorable safety profile compared to earlier generations of PPAR agonists.[1]

Mechanism of Action

Chiglitazar functions as a ligand for all three PPAR isoforms. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription and leading to downstream physiological effects.[2][11]

A notable aspect of chiglitazar's mechanism, particularly concerning PPARγ, is its ability to inhibit the CDK5-mediated phosphorylation at serine 273 (S273).[12][13] This phosphorylation is linked to insulin resistance, and its inhibition by chiglitazar may contribute to its insulin-sensitizing effects, potentially dissociating them from some of the adverse effects associated with full PPARγ activation.[12][14]

Data Presentation

The efficacy of chiglitazar has been demonstrated through in vitro studies, preclinical animal models, and extensive clinical trials.

Table 1: In Vitro Transactivation Activity of Chiglitazar

This table summarizes the half-maximal effective concentration (EC50) values of chiglitazar for each human PPAR subtype, indicating its potency as a pan-agonist.

| PPAR Subtype | EC50 (μM) |

| PPARα | 1.2 |

| PPARγ | 0.08 |

| PPARδ | 1.7 |

| (Data sourced from molecular dynamics and in vitro studies)[1][4] |

Table 2: Summary of Key Phase III Clinical Trial Efficacy Data (CMAP Study, 24 Weeks)

The CMAP trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of chiglitazar in patients with T2DM.

| Parameter | Baseline (Mean) | Chiglitazar 32 mg (Change from Baseline) | Chiglitazar 48 mg (Change from Baseline) | Placebo (Change from Baseline) |

| Glycemic Control | ||||

| HbA1c (%) | ~8.5 | -0.91% (p < 0.001 vs Placebo) | -1.14% (p < 0.001 vs Placebo) | -0.49% |

| Fasting Plasma Glucose (mmol/L) | ~9.8 | -1.89 | -2.31 | -0.76 |

| 2-h Postprandial Glucose (mmol/L) | ~15.0 | -3.87 | -4.56 | -2.01 |

| Lipid Profile | ||||

| Triglycerides (mmol/L) | ~2.3 | -0.66 | -0.84 | -0.09 |

| Free Fatty Acids (mmol/L) | ~0.6 | -0.19 | -0.23 | -0.06 |

| HDL-C (mmol/L) | ~1.1 | +0.06 | +0.07 | +0.01 |

| LDL-C (mmol/L) | ~2.6 | -0.07 | -0.01 | +0.04 |

| Insulin Sensitivity | ||||

| HOMA-IR | ~5.0 | -1.80 | -2.25 | -0.84 |

| (Data sourced from the CMAP Phase III clinical trial publication)[15] |

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data (CMAS Study, 24 Weeks)

The CMAS trial was a randomized, double-blind, active-comparator study evaluating chiglitazar against sitagliptin (B1680988) in patients with T2DM.

| Parameter | Chiglitazar 32 mg (Change from Baseline) | Chiglitazar 48 mg (Change from Baseline) | Sitagliptin 100 mg (Change from Baseline) |

| Glycemic Control | |||

| HbA1c (%) | -1.40% | -1.47% | -1.39% |

| Fasting Plasma Glucose (mmol/L) | -2.48 | -2.80 | -1.63 |

| 2-h Postprandial Glucose (mmol/L) | -4.68 | -5.11 | -4.43 |

| Insulin Sensitivity | |||

| Fasting Insulin (mU/L) | -4.51 | -5.12 | -1.82 |

| (Data sourced from the CMAS Phase III clinical trial publication; Chiglitazar was non-inferior to sitagliptin for HbA1c reduction)[16] |

Safety and Tolerability

Across phase III clinical trials, chiglitazar was generally well-tolerated. The overall frequency of adverse events was similar to placebo and sitagliptin.[15][16] Low incidences of mild edema and slight body weight gain were reported in the chiglitazar groups, which are known class effects of PPARγ agonists.[15][16]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of chiglitazar on the three PPAR isoforms and their downstream effects.

Caption: Chiglitazar's pan-agonist mechanism of action.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the activity of a PPAR agonist like chiglitazar, from in vitro assays to clinical evaluation.

Caption: General experimental workflow for chiglitazar.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of PPAR agonists.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate a PPAR isoform and drive the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of chiglitazar on PPARα, PPARγ, and PPARδ.

Materials:

-

Mammalian cell line (e.g., HEK293T, U2OS).

-

Expression plasmids for full-length human PPARα, PPARγ, or PPARδ.

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene promoter (e.g., pGL3-PPRE-luc).

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Chiglitazar stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of chiglitazar or vehicle control (DMSO). Incubate for another 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the logarithm of the chiglitazar concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the EC50 value.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins (like PPARs) with specific DNA regions within the cell nucleus.

Objective: To confirm the binding of the chiglitazar-activated PPAR-RXR complex to the PPRE of a known target gene (e.g., ANGPTL4).[13]

Materials:

-

Adipocyte or hepatocyte cell line (e.g., 3T3-L1, HepG2).

-

Chiglitazar.

-

Formaldehyde (B43269) (for cross-linking).

-

Glycine.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease (for chromatin shearing).

-

Anti-PPARγ antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR targeting a PPRE-containing region of a target gene and a negative control region.

-

qPCR master mix and real-time PCR system.

Procedure:

-

Cross-linking: Treat cells with chiglitazar or vehicle. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.[11]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the chromatin overnight with an anti-PPARγ antibody or a non-specific IgG control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating in the presence of a high-salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of target DNA sequence in the immunoprecipitated samples and input controls using qPCR. Calculate the enrichment of the target sequence relative to the IgG control and express it as a percentage of the input DNA.[11][17][18]

AlphaScreen™ Assay (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based, no-wash assay used to study biomolecular interactions, such as the recruitment of coactivator peptides to a nuclear receptor.

Objective: To measure the chiglitazar-dependent recruitment of a coactivator peptide to a PPAR isoform.[13]

Materials:

-

Recombinant purified PPAR Ligand Binding Domain (LBD) with an affinity tag (e.g., GST-PPARγ-LBD).

-

Biotinylated coactivator peptide containing an LXXLL motif.

-

AlphaScreen™ Glutathione Donor Beads.

-

AlphaScreen™ Streptavidin Acceptor Beads.

-

Chiglitazar stock solution (in DMSO).

-

Assay buffer.

-

384-well microplates.

-

Plate reader capable of AlphaScreen™ detection.

Procedure:

-

Reagent Preparation: Prepare dilutions of the GST-PPAR-LBD, biotinylated coactivator peptide, and chiglitazar in assay buffer.

-

Reaction Setup: In a 384-well plate, add the GST-PPAR-LBD, the biotinylated coactivator peptide, and varying concentrations of chiglitazar or vehicle control.

-

Incubation: Incubate the mixture at room temperature to allow for ligand binding and coactivator recruitment.

-

Bead Addition: Add the Glutathione Donor beads and Streptavidin Acceptor beads to the wells under subdued light conditions.

-

Final Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to their respective targets.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm. If the Donor and Acceptor beads are in close proximity (due to the PPAR-coactivator interaction), singlet oxygen is transferred from the Donor to the Acceptor bead, which then emits light at 520-620 nm.[19][20]

-

Data Analysis: Plot the AlphaScreen™ signal against the logarithm of the chiglitazar concentration to generate a dose-response curve and calculate the EC50 for coactivator recruitment.

Conclusion

Chiglitazar represents a significant advancement in the management of type 2 diabetes by acting as a PPAR pan-agonist. Its ability to concurrently improve insulin sensitivity, glycemic control, and dyslipidemia through the balanced activation of PPARα, γ, and δ addresses the multifaceted nature of this metabolic disease. The comprehensive data from preclinical and extensive clinical trials support its efficacy and safety profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of chiglitazar and the development of future-generation metabolic modulators. As research continues, chiglitazar holds the promise of becoming a valuable therapeutic option for a broad range of patients with T2DM and associated metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of PPAR delta in lipid absorption and metabolism: a new target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. benchchem.com [benchchem.com]

- 12. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPAR γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chiglitazar monotherapy with sitagliptin as an active comparator in patients with type 2 diabetes: a randomized, double-blind, phase 3 trial (CMAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Carfloglitazar's Effect on Glucose and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfloglitazar (also known as Chiglitazar) is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) pan-agonist. By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to the management of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin (B600854) resistance and dyslipidemia. Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control, regulating lipid metabolism, and enhancing insulin sensitivity. This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and quantitative data related to this compound's effects on glucose and lipid metabolism.

Mechanism of Action: A Pan-PPAR Agonist Strategy

This compound's therapeutic effects are rooted in its ability to function as a pan-agonist of the PPAR nuclear receptor family. PPARs are ligand-activated transcription factors that play pivotal roles in the regulation of genes involved in glucose and lipid homeostasis. The three PPAR isoforms—α, γ, and δ—have distinct tissue distributions and physiological functions.

-

PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation by this compound leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), bifunctional enzyme (BIFEZ), Acyl-CoA Oxidase (ACO), and Cytochrome P450 4A10 (CYP4A10). This contributes to a reduction in plasma triglycerides and an improvement in the overall lipid profile.[1] It also upregulates the expression of apolipoproteins A-I and A-II (APOA1, APOA2), and APOD, which are components of high-density lipoprotein (HDL).

-

PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation is crucial for adipocyte differentiation, fatty acid uptake, and storage. By promoting the sequestration of fatty acids in adipose tissue, this compound reduces their circulation and ectopic accumulation in the liver and muscle, thereby improving insulin sensitivity.

-

PPARδ Activation: Widely expressed, PPARδ activation enhances fatty acid oxidation and energy expenditure in various tissues, including skeletal muscle and adipose tissue. This contributes to improved lipid metabolism and insulin sensitivity.

The balanced activation of all three PPAR isoforms by this compound is believed to provide a synergistic and comprehensive correction of the metabolic dysregulation characteristic of T2DM.

Signaling Pathways

The activation of PPARs by this compound initiates a cascade of molecular events that modulate gene expression. The following diagram illustrates the signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in improving glucose and lipid metabolism has been demonstrated in both preclinical and clinical settings.

Table 1: In Vitro PPAR Transactivation Activity

| PPAR Isoform | EC₅₀ (nM) |

| PPARα | 190 |

| PPARγ | 80 |

| PPARδ | 30 |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Effects on Metabolic Parameters in MSG-Induced Obese Rats (40-day treatment)

| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | Rosiglitazone (5 mg/kg) |

| Plasma Triglycerides (mmol/L) | 2.15 ± 0.23 | 1.21 ± 0.15 | 0.98 ± 0.11 | 0.85 ± 0.09 | 1.55 ± 0.18 |

| Total Cholesterol (mmol/L) | 3.24 ± 0.28 | 2.45 ± 0.21 | 2.11 ± 0.19 | 1.98 ± 0.17 | 2.89 ± 0.25 |

| Nonesterified Fatty Acids (mmol/L) | 0.89 ± 0.09 | 0.54 ± 0.06 | 0.41 ± 0.05 | 0.35 ± 0.04 | 0.68 ± 0.07 |

| Fasting Blood Glucose (mmol/L) | 8.9 ± 0.7 | 6.8 ± 0.5 | 6.1 ± 0.4 | 5.8 ± 0.4 | 6.5 ± 0.5* |

| Fasting Insulin (mU/L) | 45.3 ± 4.1 | 28.7 ± 3.2 | 22.1 ± 2.5 | 19.8 ± 2.2 | 25.4 ± 2.9** |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Placebo-Adjusted Changes in Glycemic and Lipid Parameters from a 24-Week Phase 3 Clinical Trial (CMAP)

| Parameter | This compound 32 mg (n=167) | This compound 48 mg (n=166) |

| Glycemic Control | ||

| HbA1c (%) | -0.87 (-1.10 to -0.65) | -1.05 (-1.29 to -0.81) |

| Fasting Plasma Glucose (mmol/L) | -1.5 (-1.9 to -1.1) | -1.9 (-2.3 to -1.5) |

| Lipid Profile | ||

| Triglycerides (%) | -25.4 | -30.1 |

| HDL-C (%) | +8.2 | +10.5 |

| LDL-C (%) | -5.6 | -7.8 |

*Data are presented as Least Squares Mean change from baseline (95% Confidence Interval). **p<0.0001 vs. Placebo.

Experimental Protocols

Preclinical Study: Monosodium Glutamate (MSG)-Induced Obese Rat Model

Objective: To evaluate the effect of this compound on insulin resistance and dyslipidemia in a model of obesity.

Animal Model: Male Wistar rats.

Induction of Obesity:

-

Neonatal male Wistar rat pups are administered subcutaneous injections of MSG (4 g/kg body weight) for the first 7 alternate days after birth.[2] Control animals receive saline injections.

-

After weaning, rats are housed under standard laboratory conditions with ad libitum access to standard chow and water.

-

At 42 days of age, rats with a Body Mass Index (BMI) ≥ 20% and Lee's index ≥ 0.3 higher than control rats are selected as the obese model.[2]

Treatment Protocol:

-

Obese rats are randomly assigned to treatment groups: Vehicle control, this compound (e.g., 2, 4 mg/kg/day), and a comparator (e.g., Fenofibrate 100 mg/kg/day).[2]

-

Treatments are administered daily via oral gavage for a specified period (e.g., 28 days).[2]

-

Body weight and food intake are monitored regularly.

Biochemical and Metabolic Assays:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. Rats are then administered an oral glucose load (e.g., 2 g/kg). Blood samples are collected at 30, 60, and 120 minutes post-glucose administration to measure plasma glucose and insulin levels.

-

Insulin Tolerance Test (ITT): After a 4-hour fast, a baseline blood sample is taken. Insulin (e.g., 0.4 U/kg) is administered via subcutaneous injection. Blood glucose is measured at 40 and 90 minutes post-injection.[1]

-

Euglycemic-Hyperinsulinemic Clamp: This procedure is performed to directly assess insulin sensitivity. A constant infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.

-

Serum and Tissue Analysis: At the end of the study, blood is collected for the analysis of triglycerides, total cholesterol, free fatty acids, and insulin using standard enzymatic and ELISA kits. Liver and adipose tissue are collected for histological analysis and gene expression studies.

Gene Expression Analysis:

-

Total RNA is extracted from liver and adipose tissue using a suitable method (e.g., TRIzol reagent).

-

RNA is reverse-transcribed to cDNA.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes (e.g., PPARα, CPT1, ACO) relative to a housekeeping gene.

Clinical Study: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (CMAP - NCT02737286)

Objective: To evaluate the efficacy and safety of this compound in patients with type 2 diabetes inadequately controlled by diet and exercise.

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adults with T2DM and inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%).

-

Intervention: Patients are randomized to receive this compound (32 mg or 48 mg once daily) or placebo for 24 weeks.

Methodology:

-

Screening and Randomization: Eligible patients undergo a screening period, including a washout of any previous antihyperglycemic agents. They are then randomized to one of the treatment arms.

-

Study Visits: Patients attend regular study visits (e.g., at weeks 4, 8, 12, 16, 20, and 24) for efficacy and safety assessments.

-

Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.

-

Secondary Efficacy Endpoints:

-

Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

-

Proportion of patients achieving an HbA1c < 7.0%.

-

Changes in lipid profile (triglycerides, HDL-C, LDL-C, total cholesterol).

-

Changes in insulin resistance and β-cell function, assessed by the homeostasis model assessment (HOMA-IR and HOMA-β).

-

-

Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

Biochemical Assays:

-

HbA1c: Measured using a standardized, certified high-performance liquid chromatography (HPLC) method.

-

Plasma Glucose: Measured using a glucose oxidase method.

-

Lipid Profile: Measured using standard enzymatic colorimetric methods.

-

Insulin: Measured by a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound, as a pan-PPAR agonist, demonstrates a robust and comprehensive mechanism for improving both glucose and lipid metabolism. Its ability to concurrently enhance insulin sensitivity, improve glycemic control, and correct dyslipidemia positions it as a promising therapeutic agent for the management of type 2 diabetes. The data from preclinical and clinical studies provide strong evidence for its efficacy and a favorable safety profile. Further research may continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.

References

The Discovery and Synthesis of Carfloglitazar: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carfloglitazar, also known as Chiglitazar, is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—this compound presents a multifaceted therapeutic approach for type 2 diabetes mellitus (T2DM) and its associated metabolic disorders.[1][3] Activation of PPARα primarily regulates fatty acid metabolism, leading to reduced triglycerides.[2] PPARγ activation is central to enhancing insulin (B600854) sensitivity and glucose metabolism.[2] The role of PPARδ activation is linked to improved lipid profiles and increased fatty acid oxidation.[1] This balanced agonism of all three PPAR subtypes may contribute to this compound's effective glycemic and lipid control, potentially with a more favorable side-effect profile compared to selective PPAR agonists.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data of this compound.

Discovery and Rationale

The development of this compound was driven by the need for a therapeutic agent that could address the complex pathophysiology of T2DM, which involves not only hyperglycemia but also dyslipidemia.[1] While selective PPARγ agonists like thiazolidinediones are effective insulin sensitizers, they can be associated with side effects such as weight gain and fluid retention.[6] PPARα agonists, on the other hand, primarily target lipid metabolism. The rationale behind a PPAR pan-agonist like this compound is to combine the benefits of activating all three PPAR subtypes to achieve comprehensive metabolic control.[1][6]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of 2-(2-(4-fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic Acid (this compound)

Step 1: Synthesis of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl) propionate

This intermediate is prepared through a series of reactions, typically involving the coupling of a protected tyrosine methyl ester derivative with a 2-amino-5-fluorobenzophenone (B397965) derivative, followed by deprotection.

Step 2: Alkylation with 9-carbazole ethanol (B145695) mesylate

To a solution of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)propionate (100 mmol) in 400 mL of toluene, 9-carbazole ethanol mesylate (150 mmol) and cesium carbonate (120 mmol) are added sequentially in a reaction flask. The mixture is heated to 90°C and reacted for 3 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under vacuum to remove the toluene, yielding crude methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoate.

Step 3: Hydrolysis to this compound

The crude methyl ester from the previous step is dissolved in 400 mL of tetrahydrofuran (B95107) at room temperature with stirring. A solution of LiOH·H₂O (400 mmol) in 200 mL of water is added, and the mixture is stirred at room temperature for 8 hours. The layers are allowed to separate, and the upper organic phase is concentrated in vacuo to give crude 2-(2-(4-fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic acid.

Step 4: Purification

The crude product is purified by recrystallization from acetonitrile (B52724) (repeated three times) to yield pure this compound.

Mechanism of Action: PPAR Pan-Agonism

This compound exerts its therapeutic effects by binding to and activating all three PPAR subtypes. Upon ligand binding, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][3]

Figure 1: Simplified PPAR Signaling Pathway of this compound.

Biological Evaluation

The biological activity of this compound is primarily assessed through in vitro transactivation assays and in vivo studies in animal models of diabetes and metabolic syndrome.

In Vitro PPAR Transactivation Assay

This assay quantifies the ability of this compound to activate the transcriptional activity of each PPAR subtype in a cellular context.

-

Cell Culture and Transfection:

-

SMMC-7721 or U2OS cells are seeded in 96-well plates to achieve 50-80% confluency at the time of transfection.[4]

-

A DNA mixture containing expression vectors for human RXR (hRXR) and a specific human PPAR subtype (PPARα, PPARγ, or PPARδ), a reporter plasmid with a PPRE upstream of a luciferase gene, and a β-galactosidase (β-Gal) expression vector (for normalization) is prepared.[4]

-

The cells are co-transfected with the DNA mixture using a suitable transfection reagent (e.g., FuGene6).[4]

-

-

Compound Treatment:

-

After an incubation period (typically 24 hours), the transfection medium is replaced with fresh medium containing serial dilutions of this compound or a reference agonist. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Activity Measurement:

-

Following a 24-hour treatment period, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

β-galactosidase activity is measured to normalize the luciferase data for transfection efficiency.[4]

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the logarithm of the compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).[4]

-

Figure 2: Experimental Workflow for this compound Development.

Quantitative Data

In Vitro Activity

The in vitro potency of this compound across the three PPAR subtypes is a key indicator of its pan-agonist profile.

| PPAR Subtype | This compound EC₅₀ (µM) | Reference Agonist | Reference Agonist EC₅₀ (µM) |

| PPARα | 1.2[7] | WY14643 | - |

| PPARγ | 0.08[7] | Rosiglitazone | - |

| PPARδ | 1.7[7] | 2-bromohexadecanoic acid | - |

| Table 1: In Vitro Transactivation Activity of this compound on Human PPAR Subtypes. |

A comparative analysis with other PPAR agonists further highlights this compound's balanced activity.

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) |

| This compound (Chiglitazar) | 1200[7] | 80[7] | 1700[7] |

| Aleglitazar | 5[8] | 9[8] | - |

| Saroglitazar | - | - | - |

| GW9578 (Selective PPARα) | 8[9] | 2818.4[9] | 2344.2[9] |

| GW7845 (Selective PPARγ) | 10770.9[9] | 1.2[9] | >10000[9] |

| GW0742 (Selective PPARδ) | 8810.5[9] | >10000[9] | 28.2[9] |

| Table 2: Comparative In Vitro Potency of PPAR Agonists. |

Preclinical Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of this compound.

| Parameter | Species | Value |

| Tₘₐₓ (h) | Rat | ~4.0[10] |

| Protein Binding | - | High[10] |

| Tissue Distribution | Rat | High in liver, pancreas, and skeletal muscles; less in kidney, heart, and adipose tissue[4] |

| Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound. |

Clinical Pharmacokinetics (Phase I)

Phase I clinical trials in healthy Chinese volunteers have provided key pharmacokinetic data.

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| 8 mg (single) | 165[11] | 1356[11] | 9.0 - 11.9[11] |

| 16 mg (single) | - | - | 9.0 - 11.9[11] |

| 32 mg (single) | - | - | 9.0 - 11.9[11] |

| 48 mg (single) | - | - | 9.0 - 11.9[11] |

| 72 mg (single) | 1599[11] | 12,584[11] | 9.0 - 11.9[11] |

| 16 mg (multiple) | - | - | No accumulation[11] |

| Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers. |

A study on the effect of age on the pharmacokinetics of a 48 mg dose showed no significant clinical differences between patients <65 and ≥65 years old.[12]

Clinical Efficacy (Phase III)

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

| Treatment Group | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) |

| Chiglitazar 32 mg | - | - |

| Chiglitazar 48 mg | - | - |

| Table 5: Key Efficacy Endpoints from Phase III Clinical Trials of this compound. |

Toxicology and Safety

Preclinical toxicology studies are essential to establish the safety profile of a new drug candidate. These studies typically include acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.[13] In a Phase I study with healthy volunteers, this compound was found to be safe and well-tolerated at the doses evaluated, with no serious adverse events reported.[11]

Conclusion

This compound is a novel PPAR pan-agonist with a balanced activity profile across all three PPAR subtypes. Its discovery and development represent a rational approach to designing a single molecule that can address both the hyperglycemia and dyslipidemia characteristic of T2DM. The detailed synthetic pathway and biological evaluation methods outlined in this guide provide a framework for researchers in the field of metabolic drug discovery. The quantitative data from in vitro, preclinical, and clinical studies support the continued investigation of this compound as a promising therapeutic option for patients with T2DM and other metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Safety of Chiglitazar, a Peroxisome Proliferator-Activated Receptor Pan-Agonist, in Patients < 65 and ≥ 65 Years With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

Carfloglitazar: A Pan-PPAR Agonist Approach to Combating Insulin Resistance and Dyslipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carfloglitazar (also known as Chiglitazar) is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist with therapeutic potential for the management of type 2 diabetes mellitus (T2DM), insulin (B600854) resistance, and dyslipidemia. By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to metabolic regulation, addressing both impaired glucose homeostasis and aberrant lipid profiles. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in mitigating insulin resistance and dyslipidemia, and detailed protocols for key experimental assays relevant to its evaluation. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

Insulin resistance and dyslipidemia are intertwined metabolic disorders that constitute major risk factors for cardiovascular disease and the progression of T2DM. Insulin resistance, characterized by a diminished response of target tissues to insulin, leads to hyperglycemia. Dyslipidemia in the context of insulin resistance typically presents as elevated triglycerides, reduced high-density lipoprotein (HDL) cholesterol, and an increase in small, dense low-density lipoprotein (LDL) particles.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of glucose and lipid metabolism. The three PPAR isoforms, α, γ, and δ, exhibit distinct tissue distribution and physiological functions:

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation promotes fatty acid oxidation and reduces triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes adipocyte differentiation, and facilitates glucose uptake.

-

PPARδ: Ubiquitously expressed, its activation is involved in fatty acid oxidation and the improvement of lipid profiles.

This compound is a pan-agonist that uniquely activates all three PPAR isoforms, suggesting a broader and more balanced therapeutic effect compared to selective PPAR agonists. It has demonstrated promising results in improving glycemic control and lipid parameters in clinical trials.[1][2]

Mechanism of Action: A Pan-PPAR Agonist Strategy

This compound exerts its therapeutic effects by binding to and activating PPARα, PPARγ, and PPARδ. This activation leads to the heterodimerization of PPARs with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Molecular dynamics simulations suggest that this compound achieves full activation of PPARγ while exhibiting partial agonism towards PPARα and PPARβ/δ.[3] This balanced activation profile is hypothesized to contribute to its favorable efficacy and safety profile, potentially mitigating some of the adverse effects associated with full PPARγ agonists, such as fluid retention and weight gain.[1]

Amelioration of Insulin Resistance

This compound's impact on insulin resistance is primarily mediated through the activation of PPARγ. This leads to:

-

Enhanced Insulin Signaling: PPARγ activation upregulates the expression of genes involved in the insulin signaling cascade, leading to improved insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[4]

-

Adipocyte Differentiation and Function: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[5][6] This helps to sequester free fatty acids from circulation, thereby reducing lipotoxicity in other tissues like muscle and liver, a key contributor to insulin resistance.

-

Increased Glucose Uptake: A critical mechanism for improving glycemic control is the enhanced uptake of glucose from the bloodstream into cells. This compound has been shown to promote the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells.[7][8][9] This process is fundamental for insulin-stimulated glucose disposal.

Correction of Dyslipidemia

The beneficial effects of this compound on dyslipidemia are a result of the combined activation of PPARα and PPARγ:

-

Reduced Triglyceride Levels: Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[10][11][12] This leads to a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) and a subsequent decrease in plasma triglyceride levels.

-

Modulation of Lipogenic Gene Expression: this compound can influence the expression of key transcription factors that regulate lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[13][14][15][16] By modulating these pathways, it can help to normalize hepatic lipid metabolism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Figure 1: General Mechanism of Action of this compound.

Figure 2: this compound's Role in Insulin Signaling.

Figure 3: this compound's Impact on Lipid Metabolism.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the efficacy of PPAR agonists like this compound.

Figure 4: Workflow for In Vitro PPAR Transactivation Assay.

Figure 5: Workflow for Preclinical Animal Study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of a Dual PPARα/γ Agonist (Saroglitazar, a compound with a similar mechanism) in Zucker fa/fa Rats [5]

| Parameter | Vehicle Control | Saroglitazar (4 mg/kg) | Pioglitazone (10 mg/kg) | Fenofibrate (100 mg/kg) |

| Change in Serum Triglycerides (%) | - | ↓ 80.9% (p < 0.001) | ↓ 48% | ↓ 54% |

| Change in Systolic Blood Pressure (mmHg) | - | ↓ 22 | ↓ 21 | No significant effect |

| Change in Serum Adiponectin (%) | - | ↑ 62.1% | ↑ 24.1% | No significant effect |

| Glucose Infusion Rate (GIR) in Euglycemic Clamp (mg/kg/min) | Baseline | ↑ 59% (1 mg/kg) | Not Reported | Not Reported |

| ↑ 109% (10 mg/kg) |

Table 2: Pooled Analysis of Phase III Clinical Trials of this compound in Patients with T2DM [2][17][18]

| Parameter | Placebo | This compound (32 mg) | This compound (48 mg) | Sitagliptin (100 mg) |

| Change in HbA1c (%) from Baseline at Week 24 (Overall Population) | - | -1.44% | -1.68% | -1.37% |

| Change in HbA1c (%) from Baseline at Week 24 (Metabolic Syndrome Subgroup) | - | -1.44% | -1.68% (p < 0.05 vs Sitagliptin) | -1.37% |

| Change in HbA1c (%) from Baseline at Week 24 (Insulin Resistance Subgroup) | - | -1.58% (p < 0.05 vs Sitagliptin) | -1.56% | -1.26% |

| Placebo-Adjusted Change in HbA1c (%) at Week 24 | - | -0.87% (p < 0.0001) | -1.05% (p < 0.0001) | Not Applicable |

| Reduction in Fasting Plasma Glucose | - | Greater than Sitagliptin | Greater than Sitagliptin | - |

| Reduction in 2h Postprandial Plasma Glucose | - | Greater than Sitagliptin | Greater than Sitagliptin | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PPAR Transactivation Assay[19][20][21][22][23]

Objective: To determine the ability of this compound to activate PPARα, PPARγ, and PPARδ transcriptional activity.

Materials:

-

Cell line (e.g., HEK293T, COS-1)

-

Expression plasmids for full-length PPARs (α, γ, δ) or their ligand-binding domains fused to a GAL4 DNA-binding domain.

-

Reporter plasmid containing multiple copies of a PPRE or a GAL4 upstream activation sequence driving a luciferase gene.

-

Control plasmid expressing Renilla luciferase for normalization.

-

Lipofectamine or other transfection reagent.

-

This compound, reference PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ), and vehicle control (e.g., DMSO).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in 24- or 96-well plates to achieve 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect cells with the PPAR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a reference agonist, or vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

In Vitro Glucose Uptake Assay in Adipocytes[2][17][24][25][26]

Objective: To measure the effect of this compound on glucose uptake in differentiated adipocytes (e.g., 3T3-L1).

Materials:

-

Differentiated 3T3-L1 adipocytes in 96-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

This compound, insulin (positive control), and vehicle control.

-

Cytochalasin B (inhibitor of glucose transport).

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 18-24 hours).

-

Insulin Stimulation (for comparison): In separate wells, stimulate the cells with a known concentration of insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake Measurement:

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing 2-deoxy-D-[³H]glucose and the respective compounds.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

To determine non-specific uptake, include wells with cytochalasin B.

-

-

Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Subtract the non-specific uptake from all readings. Express the glucose uptake as a percentage of the basal (vehicle-treated) or insulin-stimulated control.

Hyperinsulinemic-Euglycemic Clamp in Rodents[1][3][27][28][29]

Objective: To assess the in vivo effect of this compound on whole-body insulin sensitivity.

Materials:

-

Surgically catheterized conscious, unrestrained rodents (e.g., Zucker diabetic fatty rats).

-

Infusion pumps.

-

Human insulin solution.

-

Variable glucose infusion solution (e.g., 50% dextrose).

-

[3-³H]glucose tracer (for measuring glucose turnover).

-

Blood glucose meter.

-

This compound and vehicle control.

Protocol:

-

Animal Preparation and Catheterization: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover.

-

Chronic Treatment: Treat the animals with this compound or vehicle daily for a specified duration (e.g., 2-4 weeks).

-

Fasting: Fast the animals overnight before the clamp procedure.

-

Basal Period: Infuse [3-³H]glucose at a constant rate to measure basal glucose turnover. Collect blood samples to determine basal glucose and insulin concentrations and specific activity of [³H]glucose.

-

Clamp Period:

-

Begin a continuous infusion of human insulin to achieve hyperinsulinemia.

-

Simultaneously, start a variable infusion of glucose to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

-

Continue the [3-³H]glucose infusion to measure glucose turnover under hyperinsulinemic conditions.

-

-

Steady State: Once a steady state is reached (stable blood glucose and GIR for at least 30 minutes), collect blood samples to measure plasma insulin, glucose, and [³H]glucose specific activity.

-

Data Analysis:

-

The GIR during the steady-state period is a primary measure of whole-body insulin sensitivity.

-

Calculate the rates of glucose appearance (Ra) and glucose disappearance (Rd) from the tracer data to assess hepatic glucose production and whole-body glucose disposal, respectively.

-

Conclusion

This compound represents a promising therapeutic agent for the management of T2DM, insulin resistance, and dyslipidemia. Its unique pan-PPAR agonist activity allows for a comprehensive approach to correcting the underlying metabolic dysregulation. The data from preclinical and clinical studies demonstrate its efficacy in improving glycemic control and lipid profiles. The detailed experimental protocols and visualized pathways provided in this guide offer a framework for further research and development in this area. Future studies should continue to elucidate the long-term safety and cardiovascular benefits of this novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]

- 3. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 4. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordinate regulation of glycolytic and lipogenic gene expression by polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tubular CPT1A deletion minimally affects aging and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACOX1-mediated peroxisomal fatty acid oxidation contributes to metabolic reprogramming and survival in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CPT1a-Dependent Long-Chain Fatty Acid Oxidation Contributes to Maintaining Glucagon Secretion from Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]

- 18. Effects of cevoglitazar, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Carfloglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar (B606645), is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] It is designed to modulate lipid and glucose metabolism, making it a promising therapeutic agent for type 2 diabetes mellitus (T2DM) and other metabolic disorders. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative effects from various studies, and the experimental protocols used in its evaluation.

Mechanism of Action: A Pan-PPAR Agonist

This compound functions by activating all three subtypes of the peroxisome proliferator-activated receptor: PPARα, PPARγ, and PPARδ.[3][4] These ligand-activated transcription factors are critical regulators of gene expression involved in glucose homeostasis, lipid metabolism, and inflammation. Upon activation by this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The pan-agonist activity of this compound allows for a multi-faceted approach to metabolic regulation. Activation of PPARγ is primarily associated with improved insulin (B600854) sensitivity, while PPARα activation leads to increased fatty acid catabolism and reduced triglyceride levels. PPARδ activation also contributes to fatty acid oxidation and improved lipid profiles.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Pharmacodynamic Data

The effects of this compound have been quantified in a range of in vitro, preclinical, and clinical studies.

In Vitro Activity

The potency of this compound as a PPAR agonist has been determined through in vitro transactivation assays.

| PPAR Subtype | EC50 (μM) |

| PPARα | 1.2 |

| PPARγ | 0.08 |

| PPARδ | 1.7 |

| Data represents the half-maximal effective concentration (EC50) required to elicit 50% of the maximal response in reporter gene assays.[5] |

Preclinical In Vivo Efficacy

Studies in diabetic animal models have demonstrated the glucose and lipid-lowering effects of this compound.

| Animal Model | Treatment | Duration | Key Findings |

| db/db mice | This compound (5, 10, 20 mg/kg/day, oral) | 14 days | Significant reduction in blood glucose levels. Improved glucose tolerance in an oral glucose tolerance test (OGTT).[5] |

| KKAy mice | This compound | 12 days | Significant reduction in blood glucose levels.[5] |

| MSG-induced obese rats | This compound (5, 10 mg/kg) | Not specified | Significantly lower glucose values during an intraperitoneal glucose tolerance test (IPGTT) compared to vehicle. Lower fasting plasma insulin levels.[5] |

Clinical Efficacy (Phase 3 CMAP Trial)

A randomized, double-blind, placebo-controlled phase 3 trial (CMAP) evaluated the efficacy of this compound in patients with type 2 diabetes.[1][2]

| Parameter | This compound 32 mg (n=167) | This compound 48 mg (n=166) | Placebo (n=202) |

| Change in HbA1c at Week 24 | |||

| Placebo-adjusted difference | -0.87% (P < 0.0001) | -1.05% (P < 0.0001) | - |

| Secondary Endpoints | |||

| Glycemic control | Significantly improved | Significantly improved | - |

| Insulin sensitivity | Significantly improved | Significantly improved | - |

| Triglyceride reduction | Significantly improved | Significantly improved | - |

| Data from a 24-week treatment period.[1][2] |

A pooled analysis of two phase III trials also demonstrated significant reductions in HbA1c in patients with metabolic syndrome or insulin resistance.[6] In patients with metabolic syndrome, the change from baseline in HbA1c at week 24 was -1.44% for the 32 mg dose and -1.68% for the 48 mg dose.[6] For patients with insulin resistance, the changes were -1.58% and -1.56% for the 32 mg and 48 mg doses, respectively.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies.

In Vitro PPAR Transactivation Assay

This assay quantifies the ability of this compound to activate PPAR subtypes.

Objective: To determine the EC50 values of this compound for human PPARα, PPARγ, and PPARδ.

Methodology:

-

Cell Culture: Human hepatoma (SMMC-7721) or human osteosarcoma (U2OS) cells are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector for a specific human PPAR subtype (α, γ, or δ).

-

A reporter plasmid containing a PPRE upstream of a luciferase gene. A plasmid for the retinoid X receptor (RXR) is also co-transfected.

-

-

Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a reference agonist.

-

Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 values.

Caption: PPAR transactivation assay workflow.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose disposal.

Objective: To assess the impact of this compound on glucose tolerance in diabetic mouse models.

Methodology:

-

Animal Models: Male db/db or KKAy mice, which are established models of type 2 diabetes, are used.

-

Acclimatization and Treatment: Animals are acclimated and then treated daily with this compound (e.g., 20 mg/kg) or vehicle via oral gavage for a specified period (e.g., 14 days).

-

Fasting: Prior to the OGTT, mice are fasted overnight (approximately 16-18 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).

-

Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

References

- 1. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose Tolerance Test in Mice [bio-protocol.org]

- 4. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Personalized glucose-lowering effect of chiglitazar in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Carfloglitazar's Impact on Gene Expression Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar, is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of PPARα, PPARγ, and PPARδ, this compound plays a significant role in the regulation of glucose and lipid metabolism, making it a compound of interest for the treatment of type 2 diabetes and other metabolic disorders.[1][2] This technical guide provides an in-depth overview of the impact of this compound on gene expression profiling, with a focus on its mechanism of action, quantitative effects on target genes, and detailed experimental protocols for researchers.

Mechanism of Action: A Dual Approach

This compound exerts its effects by binding to and activating all three PPAR subtypes, which are nuclear receptors that function as transcription factors to regulate the expression of a wide array of genes. The primary mechanism through which this compound influences gene expression involves the inhibition of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273.[1][2] This inhibition leads to a conformational change in the PPARγ receptor, altering its ability to recruit cofactors and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes. This nuanced control over PPARγ activity contributes to this compound's distinct gene expression signature compared to other PPAR agonists like thiazolidinediones (TZDs).

Quantitative Gene Expression Analysis

This compound has been shown to preferentially upregulate the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), two key genes involved in lipid metabolism and glucose homeostasis.[1][2] The following tables summarize the quantitative data on the fold change in gene expression induced by this compound in various cell lines.

Table 1: Effect of this compound on ANGPTL4 and PDK4 mRNA Expression in Human Preadipocytes (HPA-v)

| Treatment | Concentration (µM) | Target Gene | Fold Change vs. Vehicle |

| This compound | 0.1 | ANGPTL4 | ~15 |

| 1 | ANGPTL4 | ~35 | |

| 10 | ANGPTL4 | ~40 | |

| 0.1 | PDK4 | ~8 | |

| 1 | PDK4 | ~20 | |

| 10 | PDK4 | ~25 | |

| Rosiglitazone | 1 | ANGPTL4 | ~5 |

| 1 | PDK4 | ~4 | |

| Pioglitazone | 1 | ANGPTL4 | ~3 |

| 1 | PDK4 | ~2 |

Data is approximated from graphical representations in the source literature and is intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the impact of this compound on gene expression and its underlying mechanisms.

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is designed to quantify the mRNA levels of target genes in cells treated with this compound.

1. Cell Culture and Treatment:

-

Cell Line: Human preadipocyte cell line (HPA-v).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound (0.1, 1, 10 µM), Rosiglitazone (1 µM), Pioglitazone (1 µM), or vehicle (DMSO) for 24 hours.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-